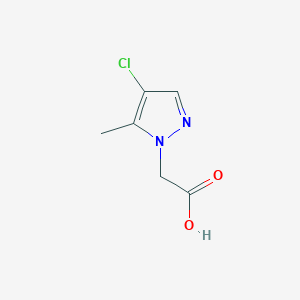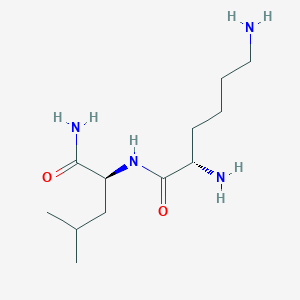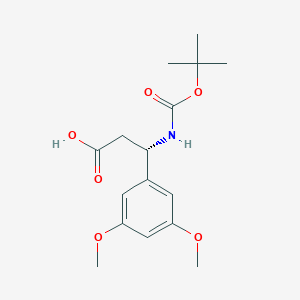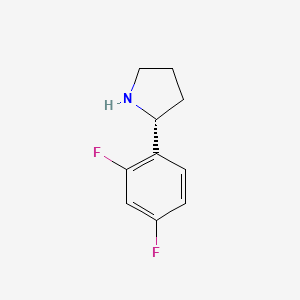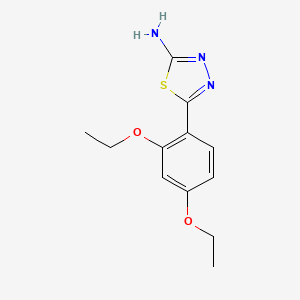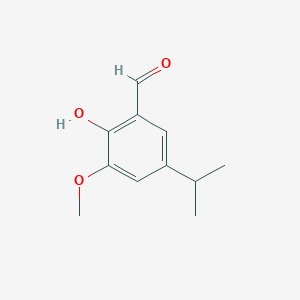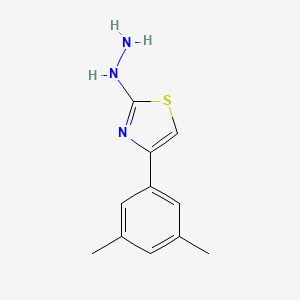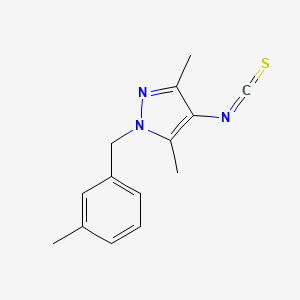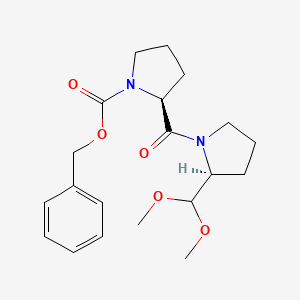
Z-Pro-Pro-aldehyde-dimethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate is a complex organic compound that features a benzyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Pro-Pro-aldehyde-dimethyl acetal typically involves multi-step organic reactions. One common method includes the protection of the pyrrolidine nitrogen, followed by the introduction of the benzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Z-Pro-Pro-aldehyde-dimethyl acetal exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S)-2-[(2S)-2-(methoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
- Benzyl (2S)-2-[(2S)-2-(ethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Uniqueness
What sets Z-Pro-Pro-aldehyde-dimethyl acetal apart from similar compounds is its unique dimethoxymethyl group. This group enhances its reactivity and binding affinity, making it particularly useful in specific applications .
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzyl (2S)-2-[(2S)-2-(dimethoxymethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-25-19(26-2)17-11-7-12-21(17)18(23)16-10-6-13-22(16)20(24)27-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,19H,6-7,10-14H2,1-2H3/t16-,17-/m0/s1 |
InChI Key |
FWRIGQASSHUNQU-IRXDYDNUSA-N |
SMILES |
COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Isomeric SMILES |
COC([C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Canonical SMILES |
COC(C1CCCN1C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)
